1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Medicinal Chemistry ADME CNS Drug Design

Medicinal chemists targeting CNS-penetrant kinase inhibitors or GPCR modulators require conformationally constrained, lipophilic building blocks. The 4-ethyl substituent on this Boc-protected piperidine raises LogP to 2.16 (vs. 1.04-1.66 for Boc-isonipecotic acid), delivering a 0.5-1.1 log-unit lipophilicity advantage for enhanced passive membrane permeability without additional synthetic steps. • Proven intermediate in patented AM2 receptor inhibitors (WO2020099885A1) and tankyrase 1/2 inhibitors (WO2013012723A1). • Boc deprotection in 93% isolated yield exceeds 80-88% typical for 4-methyl analogs. • Fsp³ = 0.846, quaternary 4-ethyl center; ideal for FBDD and DEL synthesis.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 188792-67-8
Cat. No. B070191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
CAS188792-67-8
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C13H23NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
InChIKeyJEDALECUOKHQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-Ethylpiperidine-4-carboxylic Acid Overview


1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid is a Boc-protected piperidine derivative featuring a quaternary carbon at the 4-position bearing both a carboxylic acid and an ethyl substituent [1]. With a molecular weight of 257.33 Da and a predicted LogP of 2.16 [1], this compound serves as a conformationally constrained, lipophilic building block in medicinal chemistry. It is commercially available from multiple suppliers in purities up to 98% and is listed as an in-stock screening compound on major chemical marketplaces [1].

Why 4-Ethyl Boc-Piperidine is Irreplaceable


Generic substitution among Boc-protected piperidine-4-carboxylic acids is not straightforward because the nature of the 4-alkyl substituent directly modulates both physicochemical and conformational properties. The 4-ethyl group in the target compound raises the predicted LogP to 2.16 [1], compared with 1.04–1.66 for the unsubstituted Boc-isonipecotic acid [2], translating into a ~0.5–1.1 log-unit increase in lipophilicity that can significantly alter membrane permeability and CNS partitioning of derived drug candidates. Additionally, the 4-ethyl substituent introduces a quaternary sp³ center (Fsp3 = 0.846) [1] that restricts conformational flexibility relative to the unsubstituted or 4-methyl analogs, potentially affecting target binding entropy and selectivity. These differences are not cosmetic; they propagate into divergent ADME profiles and synthetic reactivity, making direct interchange without re-optimization scientifically unsound and commercially risky.

Quantitative Evidence for 4-Ethyl Boc-Piperidine


Lipophilicity Advantage vs. Unsubstituted Analog

The 4-ethyl derivative exhibits a predicted LogP of 2.16 [1], whereas the unsubstituted Boc-isonipecotic acid (CAS 84358-13-4) has a reported LogP of 1.04 (XLogP3) to 1.66 . This corresponds to an increase of 0.50–1.12 log units, indicating substantially higher lipophilicity for the 4-ethyl compound.

Medicinal Chemistry ADME CNS Drug Design

Higher Fsp3 and Rigidity vs. Unsubstituted Analog

The target compound has an Fsp3 (fraction of sp³-hybridized carbons) of 0.846 [1]. The unsubstituted Boc-isonipecotic acid has an estimated Fsp3 of ~0.80 (calculated from its molecular formula C₁₁H₁₉NO₄). The 4-ethyl group also increases the rotatable bond count to 4 versus 3 for the unsubstituted analog [1][2], yet the quaternary center restricts ring conformational interconversion.

Medicinal Chemistry Conformational Analysis Drug-Likeness

High-Yield Boc Deprotection

Treatment of 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid with HCl in 1,4-dioxane/water for 3.0 h affords 4-ethylpiperidine-4-carboxylic acid hydrochloride in 93% yield [1]. This yield exceeds the 80–88% range reported for analogous Boc deprotection of 4-methylpiperidine-4-carboxylic acid derivatives under similar conditions [2], demonstrating favorable deprotection kinetics for the 4-ethyl substrate.

Synthetic Chemistry Process Development Scale-Up

Key Intermediate in AM2 and Tankyrase Inhibitors

The compound is explicitly employed as a synthetic intermediate in WO2020099885A1 (adrenomedullin receptor subtype 2 (AM2) inhibitors for proliferative diseases including cancer) [1] and WO2013012723A1 (Novartis tankyrase inhibitors for Wnt-signaling-related cancers) [2]. In the AM2 inhibitor patent, the Boc-protected 4-ethylpiperidine-4-carboxylic acid scaffold serves as the core piperidine moiety that is elaborated into spiro-heterocyclic clinical candidates. By contrast, the unsubstituted Boc-piperidine-4-carboxylic acid is not reported in the same patent family as a core intermediate for the AM2 series, indicating that the 4-ethyl substitution is structurally required for the desired pharmacological activity.

Drug Discovery Patent Analysis Oncology Inflammation

Applications & Procurement for 4-Ethyl Boc-Piperidine


CNS & Intracellular Lead Optimization

The 0.5–1.1 log-unit lipophilicity advantage (LogP 2.16 vs. 1.04–1.66 for Boc-isonipecotic acid) [1] makes this building block the preferred choice for medicinal chemistry programs requiring enhanced passive membrane permeability, such as CNS-penetrant kinase inhibitors, GPCR modulators, or intracellular protein-protein interaction disruptors. Procurement of the 4-ethyl derivative avoids the need to introduce lipophilicity via additional synthetic steps, reducing molecular weight and synthetic complexity.

AM2 and Tankyrase Inhibitor Development

The compound is a proven intermediate in two distinct patented therapeutic programs: AM2 receptor inhibitors for cancer (WO2020099885A1) [1] and tankyrase 1/2 inhibitors for Wnt-driven malignancies (WO2013012723A1) [2]. For organizations pursuing these targets or structurally related spiro-piperidine chemotypes, sourcing this specific building block ensures synthetic fidelity with published and patented routes, mitigating the risk of route divergence and associated regulatory complications.

Scale-Up with High Deprotection Yield

The 93% isolated yield reported for Boc deprotection to 4-ethylpiperidine-4-carboxylic acid hydrochloride [1] exceeds the 80–88% range typical for 4-methyl analogs under comparable conditions. This yield advantage reduces raw material consumption and waste generation, making the compound a cost-effective candidate for process scale-up from medicinal chemistry (gram scale) to preclinical supply (kilogram scale). Procurement teams evaluating total cost of ownership should weigh the higher per-gram price against the 5–13% yield gain at the critical deprotection step.

Constrained Fragment and DEL Library Design

With an Fsp3 of 0.846 and a quaternary 4-ethyl center that simultaneously increases rotatable bonds (4 vs. 3 for unsubstituted analog) while restricting ring interconversion [1], this building block is ideally suited for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis where three-dimensionality and conformational uniqueness are paramount. It offers a differentiated scaffold that can explore chemical space inaccessible to flat or less substituted piperidine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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